Cas no 1396867-33-6 (1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea)

1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea structure
1396867-33-6 structure
商品名:1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea
CAS番号:1396867-33-6
MF:C19H20Cl2N4O2
メガワット:407.293702125549
CID:6032115
PubChem ID:71786541

1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea
    • AKOS024534975
    • VU0534403-1
    • 1396867-33-6
    • 1-(3,4-dichlorophenyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
    • F6178-3691
    • 1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
    • 1-(3,4-dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea
    • インチ: 1S/C19H20Cl2N4O2/c20-16-4-3-15(10-17(16)21)24-19(27)23-11-13-5-8-25(9-6-13)18(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,23,24,27)
    • InChIKey: SOLZUOJDSAQPJV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)NC(NCC1CCN(C(C2C=NC=CC=2)=O)CC1)=O)Cl

計算された属性

  • せいみつぶんしりょう: 406.0963313g/mol
  • どういたいしつりょう: 406.0963313g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 74.3Ų

1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6178-3691-4mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
4mg
$66.0 2023-09-09
Life Chemicals
F6178-3691-15mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
15mg
$89.0 2023-09-09
Life Chemicals
F6178-3691-2mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
2mg
$59.0 2023-09-09
Life Chemicals
F6178-3691-30mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
30mg
$119.0 2023-09-09
Life Chemicals
F6178-3691-10μmol
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6178-3691-3mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
3mg
$63.0 2023-09-09
Life Chemicals
F6178-3691-10mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
10mg
$79.0 2023-09-09
Life Chemicals
F6178-3691-5μmol
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6178-3691-50mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
50mg
$160.0 2023-09-09
Life Chemicals
F6178-3691-25mg
1-(3,4-dichlorophenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396867-33-6
25mg
$109.0 2023-09-09

1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea 関連文献

1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}ureaに関する追加情報

Comprehensive Overview of 1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea (CAS No. 1396867-33-6)

The compound 1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea (CAS No. 1396867-33-6) is a highly specialized urea derivative with a unique molecular structure. Its chemical name reflects the presence of a 3,4-dichlorophenyl group and a pyridine-3-carbonyl moiety linked to a piperidine core. This structure suggests potential applications in medicinal chemistry and drug discovery, particularly in targeting specific biological pathways. Researchers are increasingly interested in such compounds due to their potential pharmacological properties, including modulation of enzyme activity or receptor binding.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized treatment. The 1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea has garnered attention as a candidate for further investigation in this context. Its structural features align with current trends in drug design, such as the incorporation of heterocyclic scaffolds and urea linkages, which are known to enhance bioavailability and target specificity. These attributes make it a subject of interest for researchers exploring kinase inhibitors or GPCR modulators.

The synthesis and characterization of CAS No. 1396867-33-6 involve sophisticated organic chemistry techniques, including amide coupling and urea formation. Analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry are critical for verifying its purity and structural integrity. Given the growing emphasis on green chemistry, researchers are also exploring sustainable synthetic routes for this compound, minimizing the use of hazardous reagents and optimizing atom economy.

From a biochemical perspective, the pyridine-3-carbonyl group in 1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea may contribute to its ability to interact with metalloenzymes or nucleotide-binding domains. This interaction is particularly relevant in the context of cancer research and neurodegenerative diseases, where such compounds are being evaluated for their therapeutic potential. Additionally, the dichlorophenyl moiety could influence the compound's lipophilicity and membrane permeability, key factors in drug delivery.

The compound's potential applications extend beyond pharmaceuticals. In agrochemical research, similar urea derivatives have been investigated for their herbicidal or fungicidal properties. While CAS No. 1396867-33-6 has not been widely studied in this field, its structural analogs suggest possible utility in crop protection. This aligns with the global focus on sustainable agriculture and the need for eco-friendly pesticides.

In the realm of chemical biology, 1-(3,4-dichlorophenyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea could serve as a valuable probe molecule for studying protein-ligand interactions. Its modular structure allows for structure-activity relationship (SAR) studies, enabling researchers to fine-tune its properties for specific applications. This approach is central to modern drug discovery pipelines, where high-throughput screening and computational modeling play pivotal roles.

As the scientific community continues to explore novel chemical entities, compounds like CAS No. 1396867-33-6 represent promising avenues for innovation. Its combination of aromatic, heterocyclic, and urea functional groups offers a versatile platform for molecular optimization. Future research may focus on elucidating its mechanism of action, toxicological profile, and in vivo efficacy, paving the way for potential translational applications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量